Ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate
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Overview
Description
Ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with an adjacent nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate typically involves the condensation reaction between ethyl acetoacetate and 4-hydroxyphenylhydrazine. The reaction is usually carried out in an acidic or basic medium to facilitate the formation of the hydrazone linkage. The general reaction scheme is as follows:
Step 1: Ethyl acetoacetate is reacted with 4-hydroxyphenylhydrazine in the presence of an acid catalyst (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide).
Step 2: The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Step 3: The product is isolated by filtration and purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazones with various functional groups.
Scientific Research Applications
Ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of novel materials with unique optical and electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. Additionally, the compound can interact with cellular pathways involved in inflammation and cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate can be compared with other similar hydrazone compounds, such as:
Ethyl 2-[(2-hydroxyphenyl)hydrazono]-3-oxobutanoate: Similar structure but with the hydroxyl group in a different position, leading to different biological activities.
Ethyl 2-[(4-methoxyphenyl)hydrazono]-3-oxobutanoate: The presence of a methoxy group instead of a hydroxyl group can alter the compound’s reactivity and biological properties.
Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate: The substitution of a chlorine atom can enhance the compound’s stability and modify its interaction with biological targets.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl (Z)-3-hydroxy-2-[(4-hydroxyphenyl)diazenyl]but-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-3-18-12(17)11(8(2)15)14-13-9-4-6-10(16)7-5-9/h4-7,15-16H,3H2,1-2H3/b11-8-,14-13? |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCCVJIVDUBHRD-MKMUEOJYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)O)N=NC1=CC=C(C=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(\C)/O)/N=NC1=CC=C(C=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20302472 |
Source
|
Record name | Butanoic acid, 2-[(4-hydroxyphenyl)hydrazono]-3-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20302472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132577-23-2 |
Source
|
Record name | Butanoic acid, 2-[(4-hydroxyphenyl)hydrazono]-3-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20302472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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